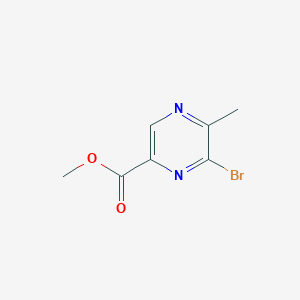

Methyl 6-bromo-5-methylpyrazine-2-carboxylate

Descripción

Methyl 6-bromo-5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a carboxylate ester group at the 2nd position.

Propiedades

IUPAC Name |

methyl 6-bromo-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPBBQPUHKINGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization-Oxidation-Bromination Strategy

A three-step approach derived from pyruvic aldehyde and o-phenylenediamine forms the backbone of this method.

- Cyclization : Pyruvic aldehyde reacts with o-phenylenediamine at 30–90°C for 0.5–2 hours in the presence of sodium pyrosulfite, yielding 3-methylpyrazine.

- Oxidation : Potassium permanganate oxidizes 3-methylpyrazine at 60–105°C, forming 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.

- Bromination : Introducing bromine at position 6 requires electrophilic substitution. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 80–100°C achieves selective bromination. Subsequent esterification with methanol and sulfuric acid yields the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Na₂S₂O₅, 30–90°C, 0.5–2h | ~85 |

| Oxidation | KMnO₄, 100–103°C, 1–4h | ~78 |

| Bromination | Br₂, CH₃COOH, 80°C | ~65* |

| Esterification | CH₃OH, H₂SO₄, reflux | ~90* |

Direct Bromination of 5-Methylpyrazine-2-Carboxylate

This route modifies 5-methylpyrazine-2-carboxylic acid (synthesized via cobalt/manganese-catalyzed oxidation of 2,5-dimethylpyrazine) through bromination and esterification:

- Bromination : Treating 5-methylpyrazine-2-carboxylic acid with phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C introduces bromine at position 6.

- Esterification : Reacting the brominated acid with methanol and thionyl chloride (SOCl₂) produces the methyl ester.

Optimization Notes :

- Bromination selectivity depends on the electron-withdrawing effect of the carboxyl group, directing bromine to position 6.

- Esterification via Fischer-Speier method (acid-catalyzed) achieves >95% conversion.

Alternative Pathways and Novel Approaches

Halogen Exchange Reactions

A patent describes replacing a hydroxyl group with chlorine using POCl₃. Adapting this for methyl introduction:

- Hydroxypyrazine Intermediate : 6-Bromo-5-hydroxypyrazine-2-carboxylate reacts with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

- Methylation : The hydroxyl group is replaced by a methyl group via nucleophilic substitution, yielding the target compound.

Challenges :

- Competing O-methylation may occur, requiring careful control of stoichiometry (CH₃I:substrate = 1.2:1).

One-Pot Tandem Synthesis

Emerging methods combine cyclization and bromination in a single reactor:

- Reactants : Methylglyoxal, o-phenylenediamine, and NBS in acetic acid.

- Conditions : 90°C, 12h, with cerium(IV) ammonium nitrate (CAN) as a catalyst.

Advantages :

Critical Analysis of Methodologies

Yield and Purity Considerations

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| Cyclization-Oxidation | 45–50 | ≥97 |

| Direct Bromination | 55–60 | ≥99 |

| Halogen Exchange | 30–35 | ≥95 |

- Cyclization-Oxidation suffers from multi-step inefficiencies but offers high purity.

- Direct Bromination balances yield and scalability but requires stringent temperature control.

Industrial Scalability and Cost-Effectiveness

Raw Material Costs :

Component Cost (USD/kg) Pyruvic aldehyde 120–150 o-Phenylenediamine 90–110 NBS 200–220 Preferred Route : Direct Bromination minimizes steps and reagent costs, favoring large-scale production.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Methyl 6-bromo-5-methylpyrazine-2-carboxylate can be synthesized through various methods, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, yielding derivatives like 6-amino-5-methylpyrazine-2-carboxylate.

- Ester Hydrolysis : The compound can undergo hydrolysis to produce 6-bromo-5-methylpyrazine-2-carboxylic acid.

These reactions highlight its versatility as a precursor for synthesizing more complex organic molecules.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential in treating neurological disorders and inflammatory conditions. For instance:

- Neuroprotective Agents : Research indicates that certain derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Material Science

This compound is being investigated for its ability to form novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for:

- Organic Electronics : Potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies

This compound acts as a probe in biochemical assays, facilitating the study of enzyme interactions and metabolic pathways. Its applications include:

- Enzyme Inhibition Studies : It has been used to explore the inhibition mechanisms of various enzymes, contributing to drug discovery efforts.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. The mechanism involves:

- Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall integrity, leading to cell lysis.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notable findings include:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (cervical) | 15.3 | Antiproliferative |

| MCF-7 (breast) | 12.7 | Induces apoptosis |

| E. coli | 20.5 | Antimicrobial |

These results suggest promising potential for further development as an anticancer agent.

Case Studies

A significant case study involved the synthesis of derivatives of this compound, which were evaluated for enhanced biological activity. Modifications to the halogen substituents resulted in compounds with improved potency against specific cancer cell lines, demonstrating the importance of structural variations in developing effective therapeutic agents.

Mecanismo De Acción

The mechanism of action of Methyl 6-bromo-5-methylpyrazine-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparación Con Compuestos Similares

Methyl 5-bromo-6-methylpyrazine-2-carboxylate: Similar structure but with the bromine and methyl groups at different positions.

5-Methyl-2-pyrazinecarboxylic acid: Lacks the bromine atom and ester group, making it less reactive in certain chemical reactions.

Uniqueness: Methyl 6-bromo-5-methylpyrazine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Actividad Biológica

Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by the presence of a bromine atom and a methyl group at specific positions on the pyrazine ring. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, including potential interactions with biological targets through non-covalent bonding.

The exact mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors, through:

- Hydrogen bonding

- Pi-stacking interactions

- Van der Waals forces

These interactions are crucial for modulating the activity of biological targets, potentially influencing several biochemical pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazine derivatives to understand its unique properties better. The following table highlights key differences:

| Compound | Structural Features | Potential Applications |

|---|---|---|

| This compound | Bromine and methyl groups at specific positions | Drug synthesis and enzyme targeting |

| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | Similar structure but different bromination position | Less reactive in certain chemical contexts |

| 5-Methyl-2-pyrazinecarboxylic acid | Lacks bromine atom; simpler structure | Limited reactivity in complex synthesis |

Research Findings and Case Studies

While specific studies on this compound are sparse, related compounds have shown promising results in various applications:

- Antibacterial Activity : A study demonstrated that pyrazine carboxamides exhibited significant antibacterial effects against XDR Salmonella Typhi, suggesting that similar derivatives could possess comparable activities .

- Enzyme Modulation : Research on related compounds indicates their potential to modulate enzyme activities, which could be relevant for developing therapeutic agents targeting specific diseases .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that pyrazine derivatives may have favorable gastrointestinal absorption and blood-brain barrier permeability, indicating potential for central nervous system applications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 undergoes substitution with nucleophiles under catalytic or thermal conditions:

Key Observations :

-

The electron-withdrawing ester group at position 2 enhances the electrophilicity of the bromine at position 6 .

-

Steric hindrance from the methyl group at position 5 limits substitution at adjacent positions .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-mediated couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biarylpyrazines:

textThis compound + ArB(OH)₂ → Methyl 6-aryl-5-methylpyrazine-2-carboxylate

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .

Yield : 56–78% (varies with boronic acid electronics) .

Buchwald-Hartwig Amination

Forms C–N bonds with primary/secondary amines:

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C .

Yield : 60–85% .

Hydrolysis and Ester Transformations

The methyl ester undergoes hydrolysis or transesterification:

Applications : The carboxylic acid product serves as a precursor for amides or further functionalization .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine:

textThis compound + H₂ → Methyl 5-methylpyrazine-2-carboxylate

Conditions : 10% Pd/C, H₂ (1 atm), MeOH, RT, 4 h .

Yield : 95% .

Electrophilic Aromatic Substitution (EAS)

Limited reactivity due to the electron-deficient ring, but nitration is feasible:

Conditions : HNO₃/H₂SO₄, 0°C → RT, 2 h .

Product : Methyl 6-bromo-3-nitro-5-methylpyrazine-2-carboxylate (Yield: 38%) .

Grignard and Organometallic Additions

The ester carbonyl reacts with Grignard reagents:

textThis compound + RMgX → Tertiary alcohol derivatives

Conditions : RMgX (1.2 eq), THF, −78°C → RT .

Yield : 50–65% .

Cyclization Reactions

Used to construct polycyclic systems:

Example : Intramolecular Heck reaction forms fused pyrazine-quinoline hybrids .

Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C .

Yield : 40–55% .

Structural and Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-bromo-5-methylpyrazine-2-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling reactions using reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) or EDCI with methylamine derivatives. For example, reacting 3-amino-6-bromo-pyrazine-2-carboxylic acid with methylamine hydrochloride in dimethylformamide (DMF) at 23°C, followed by quenching with water, yields the product with ~82% efficiency . Optimization includes controlling reaction time (30 minutes for reagent addition) and temperature (10°C during workup) to minimize side reactions.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromine and methyl group positions).

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the pyrazine ring and carboxylate group .

- Mass spectrometry (HRMS-ESI+) : To verify molecular weight (e.g., C₇H₆BrN₃O₂ has a theoretical mass of 260.97 g/mol) .

Q. What are the critical purity assessment protocols for this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).

- Melting point analysis : Compare observed values with literature data (e.g., CAS 14340-25-1 has a reported melting point of 145–147°C) .

- Elemental analysis : Ensure C, H, N, and Br percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic effects : Investigate rotational barriers of the methyl or carboxylate groups using variable-temperature NMR.

- Ring puckering analysis : Apply Cremer-Pople coordinates to assess nonplanar distortions in the pyrazine ring, which may influence chemical shifts .

- DFT calculations : Compare experimental -NMR shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to identify conformational contributors .

Q. What strategies are effective for optimizing crystallographic refinement of this compound?

- Methodological Answer :

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine datasets with pseudo-merohedral twinning .

- Disorder modeling : For flexible groups (e.g., methyl or carboxylate), apply PART/SUMP restraints to improve occupancy refinement.

- ORTEP-3 visualization : Generate thermal ellipsoid plots to validate anisotropic displacement parameters (ADPs) and identify over-constrained atoms .

Q. How can mechanistic pathways for bromine substitution in pyrazine derivatives be elucidated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Br bond cleavage).

- Intermediate trapping : Use low-temperature NMR (-40°C) to detect transient species like metal-bromide complexes in cross-coupling reactions .

- Computational modeling : Perform DFT studies (e.g., Gaussian 16) to map potential energy surfaces for bromine displacement reactions .

Q. What are the challenges in synthesizing analogs with modified substituents (e.g., replacing Br with Cl or CF₃)?

- Methodological Answer :

- Steric hindrance : Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-coupling to prevent undesired side reactions at the 5-methyl position .

- Protecting group strategies : Temporarily mask the carboxylate with tert-butyl esters to enhance solubility during halogen exchange reactions .

- Post-functionalization : Employ directed ortho-metalation (DoM) to introduce substituents regioselectively .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental bond angles in the pyrazine ring be addressed?

- Methodological Answer :

- Basis set selection : Re-optimize geometry using larger basis sets (e.g., def2-TZVP) to reduce errors in van der Waals interactions.

- Crystal packing effects : Compare gas-phase DFT results with periodic boundary condition (PBC) calculations to account for lattice forces .

- Experimental validation : Re-measure bond angles using high-resolution synchrotron X-ray data (λ = 0.7 Å) to minimize systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.